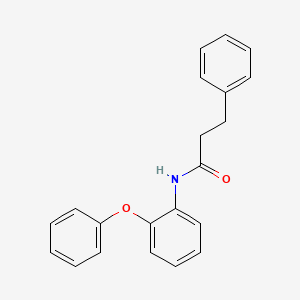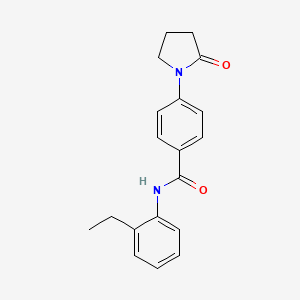
2-chloro-4-methyl-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-(2-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamides, which are known for their diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide is not yet fully understood. However, studies have suggested that 2-chloro-4-methyl-N-(2-methylphenyl)benzamide exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been shown to modulate the activity of dopamine and serotonin receptors in the brain, which could explain its potential antipsychotic effects.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in the body. In a study by Liu et al. (2019), 2-chloro-4-methyl-N-(2-methylphenyl)benzamide was found to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest and apoptosis. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been shown to modulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which could be useful in the treatment of inflammatory diseases. In addition, 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has been shown to cross the blood-brain barrier and modulate neurotransmitter activity in the brain, which could explain its potential antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in lab experiments is its high potency and selectivity towards specific molecular targets. This allows researchers to study the effects of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide on specific biological processes with minimal off-target effects. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in lab experiments is its limited solubility in water, which could affect its bioavailability and pharmacokinetics. Another limitation is the lack of information on its long-term effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and psychiatric disorders. Further studies are needed to elucidate the exact mechanism of action of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide and its effects on specific molecular targets. Another area of interest is the development of more efficient synthesis methods for 2-chloro-4-methyl-N-(2-methylphenyl)benzamide and its derivatives, which could improve its bioavailability and pharmacokinetics. In addition, more studies are needed to evaluate the safety and long-term effects of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide in vivo.
Synthesemethoden
The synthesis of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 2-chloro-4-methyl-N-(2-methylphenyl)benzamide as a white crystalline solid with a melting point of 198-200°C.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-(2-methylphenyl)benzamide has shown promising results in various scientific research studies. In a study conducted by Zhang et al. (2019), 2-chloro-4-methyl-N-(2-methylphenyl)benzamide exhibited potent anticancer activity against human lung cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study by Wang et al. (2020) demonstrated that 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has potential antipsychotic effects by modulating dopamine and serotonin neurotransmission in the brain. 2-chloro-4-methyl-N-(2-methylphenyl)benzamide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-8-12(13(16)9-10)15(18)17-14-6-4-3-5-11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGDMQKRPUWHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)





![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)
